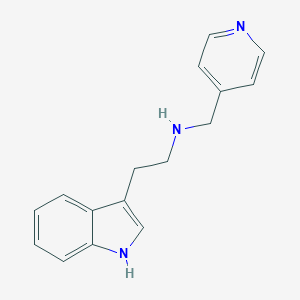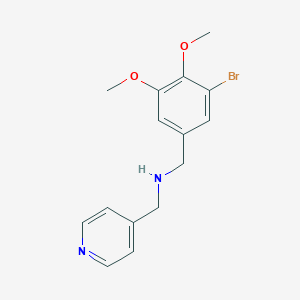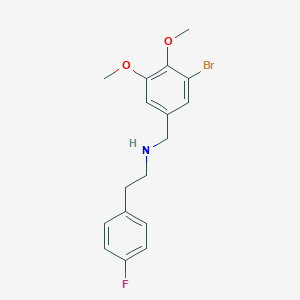
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as DMPO, is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 247.28 g/mol. In
作用机制
The mechanism of action of 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood, but it is believed to act as a spin trap for free radicals by forming stable adducts with them. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to trap various types of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile adducts can be detected using electron paramagnetic resonance (EPR) spectroscopy, which allows for the identification and characterization of free radicals in biological systems.
Biochemical and Physiological Effects:
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to protect cells from oxidative stress and reduce inflammation in animal models of disease. In addition, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2 (COX-2), which are involved in the production of ROS and inflammation.
实验室实验的优点和局限性
One of the major advantages of 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is its ability to trap free radicals and protect cells from oxidative stress. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is also relatively easy to synthesize and can be used in a variety of experimental systems. However, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions. In addition, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile adducts can be difficult to detect and characterize using EPR spectroscopy, which requires specialized equipment and expertise.
未来方向
There are several future directions for research on 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, including the development of new synthesis methods and the optimization of its use as a spin trap and fluorescent probe. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could also be used in combination with other antioxidants and anti-inflammatory agents to enhance its therapeutic potential. In addition, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could be used in the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Conclusion:
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized using a variety of methods and has been shown to have antioxidant and anti-inflammatory properties. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential applications as a spin trap and fluorescent probe and has been shown to protect cells from oxidative stress. Future research on 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could lead to the development of new drugs for the treatment of various diseases.
合成方法
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyridine-2-carboxylic acid with benzoyl chloride and sodium cyanide, or the reaction of 3,5-dimethylpyridine-2-carboxylic acid with benzoyl isothiocyanate and sodium azide. The yield of 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile using these methods ranges from 60-80%.
科学研究应用
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. One of the major applications of 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is as a spin trap for detecting and characterizing free radicals in biological systems. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) and has been shown to protect cells from oxidative stress. In addition, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been used as a catalyst in organic synthesis reactions and as a precursor for the synthesis of other pyridine derivatives.
属性
产品名称 |
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-benzoyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N2O2/c1-10-8-11(2)17(15(19)13(10)9-16)14(18)12-6-4-3-5-7-12/h3-8H,1-2H3 |
InChI 键 |
GZZBQJMVTLZESJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1C(=O)C2=CC=CC=C2)C#N)C |
规范 SMILES |
CC1=CC(=C(C(=O)N1C(=O)C2=CC=CC=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)





![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)